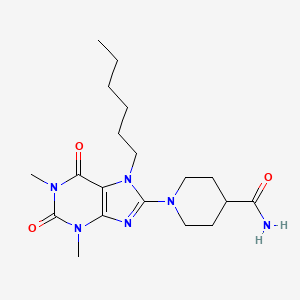
1-(7-HEXYL-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)-4-PIPERIDINECARBOXAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(7-HEXYL-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)-4-PIPERIDINECARBOXAMIDE is a useful research compound. Its molecular formula is C19H30N6O3 and its molecular weight is 390.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(7-Hexyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-4-piperidinecarboxamide is a complex organic compound that belongs to the class of purine derivatives. Its unique structure incorporates a piperidine moiety and exhibits potential biological activities that have garnered interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is C15H23N5O3 with a molecular weight of approximately 353.4 g/mol. The compound features a purine base structure modified by various functional groups, including a hexyl chain and dimethyl groups.
| Property | Value |
|---|---|
| Molecular Formula | C15H23N5O3 |
| Molecular Weight | 353.4 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The thioacetamide group can form covalent bonds with active site residues of enzymes, leading to inhibition of their activity. Additionally, the purine base structure allows it to interact with nucleotide-binding sites, influencing various biochemical pathways including:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It can act as an agonist or antagonist at specific receptor sites.
Biological Activity Studies
Research has demonstrated that this compound exhibits notable biological activities:
- Antitumor Activity : Studies indicate that the compound can inhibit the proliferation of cancer cell lines by inducing apoptosis.
- Anti-inflammatory Effects : It has shown potential in reducing inflammatory markers in vitro.
- Antiviral Properties : Preliminary data suggest efficacy against certain viral infections through interference with viral replication mechanisms.
Case Studies
Several case studies have been conducted to evaluate the pharmacological effects of this compound:
Case Study 1: Antitumor Efficacy
In vitro studies using human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The mechanism was linked to the induction of apoptosis and cell cycle arrest.
Case Study 2: Anti-inflammatory Activity
A study assessing the anti-inflammatory effects revealed that the compound significantly decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in stimulated macrophages. This suggests its potential use in treating inflammatory diseases.
Case Study 3: Antiviral Activity
Research exploring antiviral properties indicated that the compound inhibited viral replication in vitro against specific RNA viruses. Further investigations are needed to elucidate the detailed mechanisms involved.
Eigenschaften
IUPAC Name |
1-(7-hexyl-1,3-dimethyl-2,6-dioxopurin-8-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N6O3/c1-4-5-6-7-10-25-14-16(22(2)19(28)23(3)17(14)27)21-18(25)24-11-8-13(9-12-24)15(20)26/h13H,4-12H2,1-3H3,(H2,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSDRXRQDTYXSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(N=C1N3CCC(CC3)C(=O)N)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














